molecular formula C15H22O B1426847 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol CAS No. 1340442-28-5

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol

Cat. No. B1426847
M. Wt: 218.33 g/mol
InChI Key: NQPFAVCGSKZBIG-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol, also known as THNPO, is an organic compound with a unique structure and a wide range of applications. It is a highly volatile, colorless liquid that is insoluble in water and has a boiling point of 166°C. As a result of its unique structure, THNPO has been used in a variety of research projects in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Flash Point Calculation and Measurement

The flash point of binary systems involving 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol has been studied, showing the compound's relevance in understanding the flammability and volatility of organic mixtures. These studies contribute to safety and risk assessment in chemical handling and storage (Khalili & Moghaddam, 2011).

Synthetic Routes and Derivatization

Research has explored synthetic routes starting from 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol, leading to various derivatives. These synthetic methodologies are crucial for the development of new compounds with potential applications in medicinal chemistry and material science (Oztaskin et al., 2009).

Molecular Structure and Conformation Studies

The detailed analysis of molecular structures and conformations derived from 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol provides insights into the stereochemical preferences of such compounds, influencing their reactivity and interactions in chemical and biological systems (Massy-Westropp et al., 1993).

Enantioenriched Synthesis

Innovative approaches have been developed for the synthesis of enantioenriched 1-(1,2,3,4-Tetrahydronaphthalen-1-yl) derivatives, opening avenues for the creation of chiral molecules with applications in asymmetric synthesis and pharmacology (Cheng et al., 2018).

Reactivity and Coordination Chemistry

Studies on the reactivity of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol derivatives with transition metals have provided valuable information on coordination chemistry, facilitating the design of new catalytic systems and materials (Lee et al., 1995).

properties

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-2-6-14(16)11-13-9-5-8-12-7-3-4-10-15(12)13/h3-4,7,10,13-14,16H,2,5-6,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPFAVCGSKZBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1CCCC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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